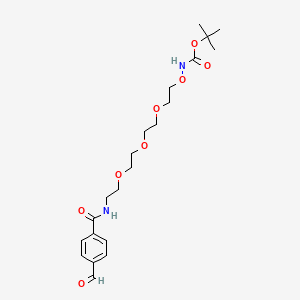

Ald-Ph-PEG4-NH-Boc

Descripción general

Descripción

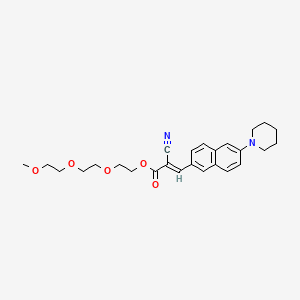

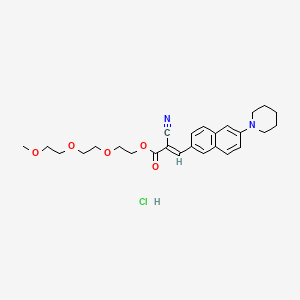

Ald-Ph-PEG4-NH-Boc is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The molecular formula of this compound is C₂₁H₃₂N₂O₈ .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular weight of this compound is 440.49 . The SMILES representation of its structure is O=C(OC©©C)NOCCOCCOCCOCCNC(C1=CC=C(C=O)C=C1)=O .Chemical Reactions Analysis

As a PROTAC linker, this compound plays a crucial role in the formation of PROTACs . The linker connects the ligand for an E3 ubiquitin ligase and the ligand for the target protein .Physical and Chemical Properties Analysis

This compound has a molecular weight of 440.49 and a molecular formula of C₂₁H₃₂N₂O₈ . It is recommended to store the product under the conditions specified in the Certificate of Analysis .Aplicaciones Científicas De Investigación

Nanoporous Membrane Design

Ald-Ph-PEG4-NH-Boc is involved in the fine-tuning of boron nitride single nanopore and nanoporous membranes through atomic layer deposition (ALD). This process is significant for applications in ionic separation, energy harvesting, and ultrafiltration devices due to its ability to precisely control pore sizes and surface charge densities (Weber et al., 2017).

Enzyme Modification for Stability

Polyethylene glycol (PEG), including forms like this compound, enhances enzyme stability, as observed in modified cellulases. These modifications improve enzyme performance in specific ionic liquids, important for industrial applications like natural cellulose hydrolysis (Lu et al., 2018).

Material Synthesis

ALD, involving this compound, is crucial in synthesizing thin films of various materials with precise thickness and composition control. This technique is vital for producing high-performance materials for applications in solar cells, transistors, and fuel cells (Johnson et al., 2014).

Catalyst Design

This compound plays a role in tailoring the interior surfaces of nanoporous films for catalysis. ALD of TiO(2) on these surfaces demonstrates potential in photocatalytic activity, an important aspect in environmental and energy applications (Detavernier et al., 2011).

Drug Delivery and Tissue Engineering

In drug delivery and tissue engineering, low-fouling materials like poly(ethylene glycol) PEG, which includes this compound variants, are used to form nano-/micrometer-scaled films and capsules. These structures are crucial for controlled drug release and exhibit low toxicity to human cells (Leung et al., 2011).

Protein Conjugation

This compound is involved in the synthesis of end-tailored monomethoxypoly(ethylene glycol) for site-directed protein conjugation. This process is significant in the stabilization and functionalization of proteins for therapeutic uses (Salmaso et al., 2009).

Mecanismo De Acción

Target of Action

Ald-Ph-PEG3-O-NH-Boc and Ald-Ph-PEG4-NH-Boc are Boc-protected aminooxy PEG reagents . They are primarily used as linkers in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are designed to target specific proteins for degradation, leveraging the intracellular ubiquitin-proteasome system .

Mode of Action

These compounds contain an aldehyde group that is reactive with aminooxy molecules . The Boc-protected aminooxy can be deprotected under mild acidic conditions for further conjugation . This allows the linker to bind to the target protein and the E3 ubiquitin ligase simultaneously, forming a ternary complex .

Biochemical Pathways

The formation of the ternary complex initiates the ubiquitination of the target protein, marking it for degradation by the proteasome . This process selectively degrades target proteins, altering the biochemical pathways in which they are involved.

Result of Action

The primary result of the action of these compounds is the selective degradation of target proteins . This can lead to significant changes at the molecular and cellular levels, depending on the role of the degraded protein.

Action Environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors. These include pH (for deprotection of the aminooxy group), presence of the target protein and E3 ligase, and the intracellular conditions necessary for proteasomal degradation .

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O8/c1-21(2,3)31-20(26)23-30-15-14-29-13-12-28-11-10-27-9-8-22-19(25)18-6-4-17(16-24)5-7-18/h4-7,16H,8-15H2,1-3H3,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQOIZCKUNSTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

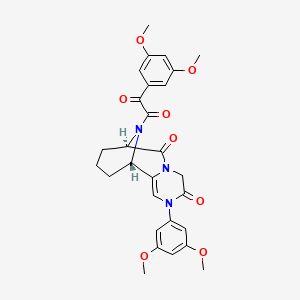

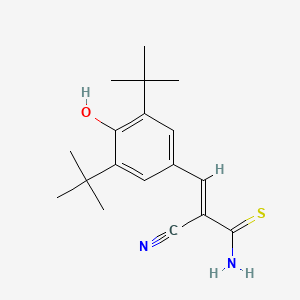

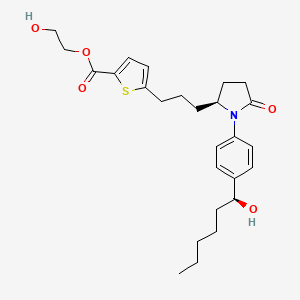

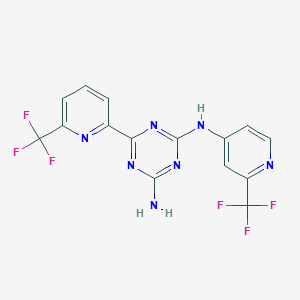

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)

![(7S,11R)-2-Cyclopentyl-12-(2-(3,5-dimethoxyphenyl)-2-oxoacetyl)-2,7,8,9,10,11-hexahydro-6H-7,11-epiminopyrazino[1,2-a]azocine-3,6(4H)-dione](/img/structure/B605225.png)